2-(4-Chlorophenyl)isonicotinic acid

CCR5 antagonist HIV entry inhibition GPCR pharmacology

This 2-(4-chlorophenyl) substitution pattern is essential for non-competitive insurmountable antagonism at human CCR5; regioisomers lack this activity. The 4-position carboxylic acid enables amide coupling for library synthesis. ≥97% purity ensures replicable SAR. Order now for medicinal chemistry programs.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65
CAS No. 500586-44-7
Cat. No. B2895035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)isonicotinic acid
CAS500586-44-7
Molecular FormulaC12H8ClNO2
Molecular Weight233.65
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16)
InChIKeyBRBHDPCWBZWZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)isonicotinic Acid (CAS 500586-44-7): Procurement-Grade Specifications and Research Utility


2-(4-Chlorophenyl)isonicotinic acid (CAS 500586-44-7), systematically named 2-(4-chlorophenyl)pyridine-4-carboxylic acid, is a heterocyclic building block with molecular formula C₁₂H₈ClNO₂ and molecular weight 233.65 g/mol . It belongs to the 2-arylisonicotinic acid class, comprising a pyridine core with a carboxylic acid at the 4-position and a 4-chlorophenyl substituent at the 2-position . The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers . Its structural architecture enables diverse chemical transformations via the carboxylic acid handle and the electron-deficient pyridine ring, positioning it as a versatile intermediate in medicinal chemistry, particularly for CCR5 antagonist programs and KDM5A inhibitor development [1][2].

Why 2-(4-Chlorophenyl)isonicotinic Acid Cannot Be Replaced by Generic Analogs: Structural Determinants of Target Engagement


The procurement rationale for 2-(4-chlorophenyl)isonicotinic acid is driven by positional specificity and electronic effects that generically substituted analogs cannot replicate. The 2-position aryl group on the pyridine ring defines the compound's molecular recognition profile, while the 4-position carboxylic acid provides a distinct hydrogen-bonding and conjugation vector [1]. Regioisomers such as 5-(4-chlorophenyl)nicotinic acid (CAS 187999-33-3) and 3-(4-chlorophenyl)isonicotinic acid (CAS 883107-39-9) differ fundamentally in their binding geometry and are consequently deployed in unrelated target programs—neurological disorders and antimicrobial research versus CCR5/HIV entry inhibition . Similarly, 4-(4-chlorophenyl)picolinic acid (CAS 1258612-04-2) serves primarily as an auxin herbicide scaffold rather than a GPCR modulator . Even closely related analogs like the unsubstituted 2-phenylisonicotinic acid (CAS 55240-51-2) lack the 4-chloro substituent that optimizes lipophilicity and binding pocket complementarity . These structural distinctions render cross-substitution scientifically invalid; the quantitative evidence below establishes the specific value proposition of the 2-(4-chlorophenyl) substitution pattern.

Quantitative Evidence Guide: Comparative Performance of 2-(4-Chlorophenyl)isonicotinic Acid Against Closest Analogs


CCR5 Antagonist Potency: 2-(4-Chlorophenyl)isonicotinic Acid Derivatives vs. Benchmark Clinical Candidate

Derivatives of 2-(4-chlorophenyl)isonicotinic acid exhibit potent CCR5 antagonism with EC₅₀ values of 4.5 nM and 5 nM in non-competitive insurmountable antagonist assays at human CCR5 expressed in U2OS cell membranes [1]. This potency approaches that of the benchmark clinical candidate TAK-220, a structurally distinct CCR5 antagonist that inhibits R5 HIV-1 replication with an EC₅₀ of 1.1 nM [2]. In contrast, 5-(4-chlorophenyl)nicotinic acid—the regioisomer with the carboxylic acid at the 3-position rather than the 4-position—shows no reported CCR5 activity and is instead deployed in neurological disorder research . The non-competitive insurmountable mechanism of antagonism further distinguishes this chemotype from orthosteric antagonists, potentially offering advantages against receptor reserve and chemokine gradient-driven viral entry.

CCR5 antagonist HIV entry inhibition GPCR pharmacology

Positional Isomer Differentiation: 2-Substituted vs. 3-Substituted vs. 5-Substituted 4-Chlorophenyl Pyridinecarboxylic Acids

The regioisomeric family of chlorophenyl-substituted pyridinecarboxylic acids comprises three distinct positional isomers: 2-(4-chlorophenyl)isonicotinic acid (target compound), 3-(4-chlorophenyl)isonicotinic acid (CAS 883107-39-9), and 5-(4-chlorophenyl)nicotinic acid (CAS 187999-33-3) . Despite identical molecular formula (C₁₂H₈ClNO₂, MW 233.65), these isomers diverge completely in research utility [1]. The target compound serves as a scaffold for CCR5 antagonists (HIV entry inhibition) and KDM5A inhibitors (epigenetic oncology) [2][3]. The 3-substituted isomer (CAS 883107-39-9) is referenced primarily for antimicrobial and anti-inflammatory applications . The 5-substituted nicotinic acid isomer (CAS 187999-33-3) is marketed as an intermediate for neurological disorder therapeutics . The 4-(4-chlorophenyl)picolinic acid isomer (CAS 1258612-04-2), with the carboxyl at the 2-position, is employed exclusively in auxin herbicide research . No cross-activity data exists because these isomers occupy different target landscapes.

positional isomerism structure-activity relationship medicinal chemistry

Metal-Free Synthetic Accessibility: 2-Arylisonicotinic Acids via One-Pot Sequential Protocol

The 2-arylisonicotinic acid scaffold—of which 2-(4-chlorophenyl)isonicotinic acid is a representative member—can be accessed via a metal-free, one-pot sequential protocol that delivers 2-aryl/heteroaryl-4-styrylpyridines and 2,4-diarylpyridines in good to high yields under mild conditions [1]. This L-proline catalyzed Michael reaction with DABCO-promoted elimination-iminocyclization-dehydration obviates the need for palladium catalysts required in alternative Suzuki-Miyaura cross-coupling approaches to biaryl pyridines . The metal-free nature of this route is particularly valuable for medicinal chemistry programs where residual transition metal contamination can confound biological assays or violate regulatory specifications for preclinical candidates. In contrast, regioisomers such as 5-(4-chlorophenyl)nicotinic acid lack an established metal-free synthetic pathway in the primary literature, potentially incurring higher purification burdens .

metal-free synthesis 2-arylisonicotinic acid medicinal chemistry

KDM5A Epigenetic Inhibitor Scaffold: Structural Basis from Co-Crystal Structure 5IVY

The 2-(4-chlorophenyl)isonicotinic acid core is the foundational scaffold for N16 [3-(2-(4-chlorophenyl)acetamido)isonicotinic acid], a KDM5A Jmj domain inhibitor with a solved co-crystal structure (PDB ID: 5IVY) [1]. The crystal structure reveals specific binding interactions between the 4-chlorophenyl moiety and the KDM5A active site, establishing a structural rationale for the 4-chloro substitution [2]. Among ten diverse compounds evaluated against all four KDM5 family members (KDM5A-D), the N16 inhibitor demonstrated differential inhibitory properties and binding affinity profiles [3]. In contrast, the 3-substituted isomer (CAS 883107-39-9) has no reported KDM5A activity, and the 5-substituted nicotinic acid isomer (CAS 187999-33-3) is documented solely for neurological disorder research . The 4-chlorophenyl group at the 2-position is therefore essential for KDM5A binding pocket occupancy.

KDM5A epigenetics histone demethylase cancer

4-Chloro Substitution vs. 4-Fluoro Analog: Halogen Effects on Physicochemical and Pharmacological Profiles

The 4-chloro substituent on the phenyl ring of 2-(4-chlorophenyl)isonicotinic acid imparts distinct physicochemical properties compared to the 4-fluoro analog (2-(4-fluorophenyl)isonicotinic acid, CAS 883528-25-4). The chloro compound exhibits higher molecular weight (233.65 vs. 217.20 g/mol), increased lipophilicity (calculated LogP ~2.49 for the 3-substituted isomer as reference), and distinct electronic effects due to the larger atomic radius and polarizability of chlorine versus fluorine . In the context of CCR5 antagonism, the 4-chloro substitution pattern is specifically documented in BindingDB with EC₅₀ values of 4.5–7.2 nM [1], whereas no equivalent CCR5 activity data is publicly available for the 4-fluoro analog (CAS 883528-25-4), which is primarily listed as a general building block . The chloro substituent also serves as a versatile synthetic handle for further derivatization via cross-coupling chemistry, a feature not directly available with the less reactive fluoro group.

halogen substitution SAR medicinal chemistry lipophilicity

Commercial Availability and Purity Benchmarking Across Suppliers

2-(4-Chlorophenyl)isonicotinic acid is commercially available from multiple reputable suppliers with documented purity specifications: AKSci (≥95%, Cat. V6217), Leyan (98%, Product 1736813), Amatek Scientific (97%, H-1918), MolCore (≥98%), and Calpac Lab (97%) [1]. The compound carries MDL number MFCD16317509, enabling standardized procurement across supply chains . In contrast, the 3-substituted isomer (CAS 883107-39-9) is available from Fluorochem at 97% purity but requires specific hazard handling (GHS07, H302/H315/H319/H335) . The 5-substituted nicotinic acid isomer (CAS 187999-33-3) is available from Sigma-Aldrich with refrigerated storage requirements . The 4-fluoro analog (CAS 883528-25-4) is available at 97% purity but has been noted as discontinued by some suppliers, indicating potential supply chain volatility . The target compound's multi-supplier availability mitigates single-source procurement risk.

procurement chemical sourcing purity supply chain

Validated Application Scenarios for 2-(4-Chlorophenyl)isonicotinic Acid in Research and Development


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Medicinal chemistry teams developing CCR5 antagonists for HIV entry inhibition should prioritize 2-(4-chlorophenyl)isonicotinic acid as a core scaffold. The compound's derivatives exhibit EC₅₀ values of 4.5–7.2 nM in non-competitive insurmountable antagonism at human CCR5 [1]. This mechanism of antagonism is particularly relevant for overcoming receptor reserve effects in viral entry assays. The 2-(4-chlorophenyl) substitution pattern is essential; regioisomers such as 5-(4-chlorophenyl)nicotinic acid show no reported CCR5 activity . The carboxylic acid at the 4-position provides a versatile handle for amide coupling and esterification to generate focused compound libraries. Researchers should procure the compound from suppliers offering ≥97% purity to ensure reproducible SAR data .

Structure-Guided KDM5A Inhibitor Development

Epigenetics researchers targeting the KDM5 family of histone demethylases can leverage 2-(4-chlorophenyl)isonicotinic acid as the scaffold for N16-derived inhibitors. The co-crystal structure PDB 5IVY provides atomic-resolution detail of the 4-chlorophenyl moiety engaging the KDM5A Jmj domain active site [1]. This structural information enables rational design of analogs with improved potency or selectivity across KDM5 family members (KDM5A-D) . The 2-arylisonicotinic acid core can be elaborated via the carboxylic acid handle to generate amide-linked inhibitors as demonstrated in the N16 compound series. The metal-free synthetic route to 2-arylisonicotinic acids further supports medicinal chemistry efforts by eliminating palladium contamination concerns during inhibitor candidate preparation.

Metal-Free Synthesis of 2-Arylisonicotinic Acid Derivatives

Process chemistry and medicinal chemistry laboratories requiring metal-free synthetic routes should utilize 2-(4-chlorophenyl)isonicotinic acid and its class members. The one-pot sequential protocol using L-proline catalysis and DABCO-mediated elimination-iminocyclization-dehydration delivers 2-arylisonicotinic acids in good to high yields without transition metal catalysts [1]. This methodology is particularly valuable for preparing compounds destined for biological assays where residual palladium can cause false positives or cytotoxicity artifacts. The route also reduces raw material costs compared to Suzuki-Miyaura coupling approaches requiring palladium catalysts and specialized ligands. While this class-level evidence applies to multiple 2-arylisonicotinic acids, the 4-chlorophenyl variant represents the most biologically validated member of the series .

Halogen-Enabled SAR Studies in Medicinal Chemistry Programs

Structure-activity relationship programs exploring halogen effects on target binding and ADME properties should include 2-(4-chlorophenyl)isonicotinic acid as the chloro reference point. The compound provides a distinct physicochemical profile (MW 233.65, increased lipophilicity) compared to the 4-fluoro analog (MW 217.20) [1]. Critically, the 4-chloro variant has validated CCR5 antagonist activity (EC₅₀ 4.5 nM) while the 4-fluoro analog lacks documented pharmacology . The 4-chloro substituent also serves as a cross-coupling handle for further diversification via Buchwald-Hartwig amination or Suzuki-Miyaura reactions on the pyridine ring. For teams requiring both validated biology and synthetic versatility, the 4-chloro compound is the preferred starting material over the untested 4-fluoro analog or the inactive 3-substituted and 5-substituted regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.